2,4,6-Trimethylbenzene-1,3,5-triamine
Overview
Description
2,4,6-Trimethylbenzene-1,3,5-triamine is a chemical compound that serves as a versatile molecular scaffold. This compound is particularly useful in the field of molecular receptors due to its unique structure and properties. The compound's utility in various applications stems from its ability to form complex structures through self-assembly and hydrogen bonding, as indicated by the research on its derivatives .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, has been reported to start from benzene and proceed through four straightforward steps. This process is notable for its practicality and efficiency,
Scientific Research Applications
Cation Selectivity in Ionophores :
- Research by Kim et al. (2007) in the journal Talanta discusses the synthesis and potentiometric evaluation of new compounds, including 1,3,5-tris(thiazolylhydroxy)-2,4,6-trimethylbenzene and related derivatives. These compounds were examined for their ion-selective properties, particularly towards mono and divalent cations under various pH conditions. The study found that some electrodes based on these compounds exhibited a Nernstian response to ammonium and potassium under alkaline conditions and a substantial response to silver ion under acidic conditions (Kim et al., 2007).
Metallogels and Silver Nanoparticles :
- A 2015 study in the journal Chemistry by Paul, Sarkar, and Dastidar utilized 1,3,5-tris(nicotinamidomethyl)-2,4,6-trimethylbenzene for generating Ag(I) coordination polymers and coordination-polymer-based gels. These silver metallogels, upon exposure to visible light, produced silver nanoparticles, which demonstrated effectiveness in catalyzing the reduction of 4-nitrophenolate to 4-aminophenolate without any exogenous reducing agent (Paul, Sarkar, & Dastidar, 2015).
Coordination Polymers and Network Structures :
- Liu et al. (1999) in Inorganica Chimica Acta explored the reaction of a new aryl-heterocyclic tripodal ligand, 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, with copper(II) complexes. This reaction formed a novel two-dimensional network complex, showcasing the potential of this compound in creating intricate molecular structures (Liu et al., 1999).
Molecular Structure and NMR Assignments :
- The study by Sun et al. (2000) reported on the molecular structure and NMR assignments of 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, providing detailed insights into its structural and chemical properties. The crystal packing was stabilized by O-H--N hydrogen bonding, illustrating the compound's potential in forming stable structures (Sun et al., 2000).
properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBKLRRAALOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzene-1,3,5-triamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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